molecular formula C25H33N3O B2653438 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea CAS No. 1210498-89-7

1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea

Número de catálogo: B2653438
Número CAS: 1210498-89-7
Peso molecular: 391.559
Clave InChI: UDAGFUGFZXNRHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a synthetic chemical scaffold of interest in medicinal chemistry and pharmacology research. Its structure, which incorporates a benzhydryl group linked to a piperidine moiety via a urea bridge, is often explored for its potential to interact with various biological targets. Similar benzhydrylpiperazine derivatives are known to be investigated for their roles as calcium channel blockers and for antimicrobial inhibition studies . Furthermore, the 1,3-disubstituted urea pharmacophore is a recognized feature in the design of potent enzyme inhibitors, such as those targeting the soluble epoxide hydrolase (sEH), a protein implicated in inflammatory and hypertensive pathways . This compound provides researchers with a versatile template for structure-activity relationship (SAR) studies, particularly in the design and screening of novel ligands for G-protein coupled receptors (GPCRs) and other enzymatic systems. It is intended for use in assay development, high-throughput screening, and other in vitro pharmacological applications.

Propiedades

IUPAC Name

1-benzhydryl-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c29-25(26-19-20-15-17-28(18-16-20)23-13-7-8-14-23)27-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-6,9-12,20,23-24H,7-8,13-19H2,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAGFUGFZXNRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzhydryl Chloride: Benzhydrol is reacted with thionyl chloride to produce benzhydryl chloride.

    Synthesis of Piperidine Intermediate: Cyclopentylamine is reacted with piperidine to form the cyclopentylpiperidine intermediate.

    Coupling Reaction: The benzhydryl chloride is then reacted with the cyclopentylpiperidine intermediate in the presence of a base to form the final product, 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticonvulsant and antihistaminic properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors, while the piperidine moiety can modulate neurotransmitter activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of substituted ureas with structural analogs differing in aromatic substituents, piperidine modifications, or halogenation patterns. Below is a comparative analysis based on available evidence:

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea Benzhydryl, cyclopentylpiperidinylmethyl ~463.6 (calculated) Not reported High lipophilicity; steric bulk
1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea () Benzyl, 4-chlorophenyl ~385.9 (reported) Not reported Electron-withdrawing Cl; moderate polarity
1-Benzhydryl-3-(4-bromophenyl)urea () Benzhydryl, 4-bromophenyl ~403.0 (reported) 250–252 Halogenated aromatic ring; crystalline stability

Key Differences and Implications

Substituent Effects on Lipophilicity: The benzhydryl group in the target compound increases lipophilicity compared to the benzyl group in ’s analog, likely enhancing blood-brain barrier penetration. However, this may reduce aqueous solubility, a common challenge in CNS drug development.

Halogenation and Electronic Effects: The 4-bromophenyl analog () exhibits a higher melting point (250–252°C) compared to non-halogenated analogs, suggesting stronger intermolecular interactions (e.g., halogen bonding) and improved crystallinity . Chlorine () and bromine () substituents modulate electronic properties, influencing π-π stacking or hydrogen-bonding interactions with biological targets.

Biological Activity Trends :

  • While direct activity data for the target compound are unavailable, urea derivatives with benzhydryl groups often exhibit affinity for histamine H3 or dopamine receptors. For example, benzhydryl-containing analogs show nM-level binding to H3 receptors in preclinical studies.
  • The 4-chlorophenyl analog () may prioritize peripheral targets due to reduced lipophilicity, whereas brominated derivatives () could favor CNS applications due to enhanced stability .

Research Findings and Limitations

  • Synthetic Challenges : The cyclopentylpiperidine unit in the target compound requires multi-step synthesis, including piperidine functionalization and cyclopentyl coupling, which may limit scalability compared to simpler aryl-urea analogs.
  • Data Gaps : Melting points, solubility, and in vitro/in vivo activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.
  • SAR Insights : Structure-activity relationship (SAR) studies suggest that benzhydryl and halogenated aryl groups optimize receptor binding, while piperidine modifications fine-tune pharmacokinetic properties .

Actividad Biológica

1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is an organic compound that has attracted significant attention in scientific research due to its unique structural features and potential biological activities. This compound consists of a benzhydryl group, a urea moiety, and a cyclopentylpiperidine structure, which together contribute to its distinct chemical and biological properties.

Chemical Structure

The molecular formula of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is C20H28N2OC_{20}H_{28}N_{2}O, with a molecular weight of approximately 328.46 g/mol. The compound can be represented by the following structural formula:

Structure  C6H5 2C O N CH2C5H10N \text{Structure }\text{ C6H5 2C O N CH2C5H10N }

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzhydryl Chloride : Benzhydrol is reacted with thionyl chloride.
  • Synthesis of the Piperidine Intermediate : Cyclopentylamine is treated with piperidine.
  • Coupling Reaction : The benzhydryl chloride is coupled with the cyclopentylpiperidine intermediate in the presence of a base to yield the final product.

This multi-step synthesis allows for the formation of the compound with high purity and yield, which is crucial for subsequent biological testing.

The biological activity of 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is primarily attributed to its interaction with various receptors and enzymes in the body. The benzhydryl group is known for its ability to interact with neurotransmitter receptors, while the piperidine moiety may modulate neurotransmitter activity, leading to significant pharmacological effects.

Pharmacological Studies

Research indicates that this compound exhibits potential anticonvulsant and antihistaminic properties. In vitro studies have shown that it can inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in treating neurological disorders.

Case Studies

  • Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibited significant anticonvulsant effects in animal models, indicating its potential use in epilepsy treatment.
  • Antihistaminic Properties : Another study highlighted its effectiveness in blocking histamine receptors, which could lead to applications in allergy treatments.

Comparative Analysis

When compared to similar compounds, such as 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine and 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, 1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)urea exhibits unique activity profiles due to its specific structural arrangement.

Compound NameStructure TypeNotable Activity
1-Benzhydryl-3-((1-cyclopentylpiperidin-4-yl)methyl)ureaUrea derivativeAnticonvulsant, Antihistaminic
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidinePiperidine derivativeModerate antihistaminic
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazinePiperazine derivativeAntihistaminic

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.